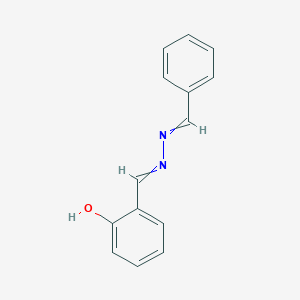
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate is an aromatic amino acid derivative. It is known for its significant role in biochemistry, particularly as a precursor to various neurotransmitters and pigments. This compound is not a proteinogenic amino acid but is vital in the biochemistry of vertebrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate involves multiple stages. One method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate undergoes hydrolysis and reduction using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for higher yields and scalability. The use of robust catalysts and controlled reaction conditions ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its original form from oxidized states.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tyrosinase and other enzymatic catalysts.
Reduction: Reducing agents like ascorbic acid or electrochemical methods are used to revert oxidized forms.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions include various quinones, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is significant in studying metabolic pathways and neurotransmitter synthesis.
Medicine: It serves as a precursor to drugs used in treating neurological disorders, such as Parkinson’s disease.
Industry: The compound is used in the production of pigments and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as a biochemical precursor. It is converted into various neurotransmitters, such as dopamine, through enzymatic reactions. These neurotransmitters then interact with specific receptors and pathways in the nervous system to exert their physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:
3,4-Dihydroxyphenylalanine:
Uniqueness
2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate is unique due to the presence of the methyl group, which can influence its reactivity and interactions in biochemical pathways. This structural difference can lead to variations in its biological activity and applications compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJUBZFLFDODNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)


![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)






